6-Amino-1-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a methyl group at the 1st position on the quinoline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux temperature, while FeCl3 can act as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can introduce new functional groups to the quinoline ring.
Scientific Research Applications
6-Amino-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-1-methyl-1,4-dihydroquinolin-4-one include:
6-Amino-1,3-dimethyluracil: Known for its antimicrobial and antioxidant activities.
Dihydroquinazolin-4-one derivatives: Exhibiting diverse biological activities, including anticancer and anti-inflammatory properties.
1,3-Benzothiazin-4-one derivatives: Noted for their antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-amino-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,11H2,1H3 |
InChI Key |
WFNPWRJBSJGJON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.